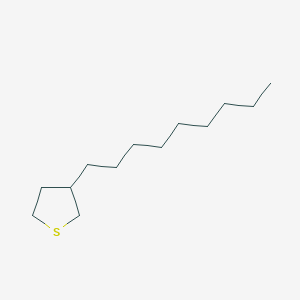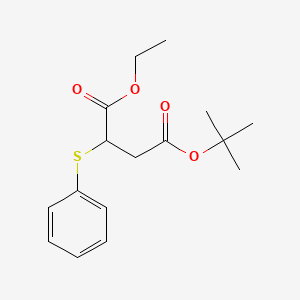
1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a 4-methylbenzene-1-sulfonyl group attached to the benzoxazole core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other benzoxazole derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition. The benzoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one.
2-Aminophenol: Another precursor used in the synthesis.
Benzoxazole: The core structure of the compound.
Uniqueness
This compound is unique due to the presence of both the benzoxazole ring and the 4-methylbenzenesulfonyl group. This combination imparts distinct chemical properties, making it valuable in various research applications. The compound’s ability to undergo multiple types of chemical reactions and its potential as a lead compound in drug development further highlight its uniqueness.
Propriétés
Numéro CAS |
123534-30-5 |
|---|---|
Formule moléculaire |
C14H11NO4S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C14H11NO4S/c1-10-6-8-11(9-7-10)20(17,18)15-13-5-3-2-4-12(13)14(16)19-15/h2-9H,1H3 |
Clé InChI |
FSXHNBGSSYKOKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
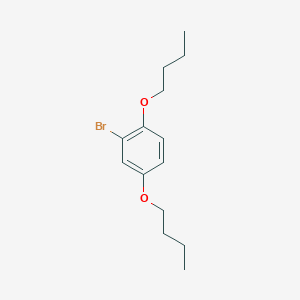
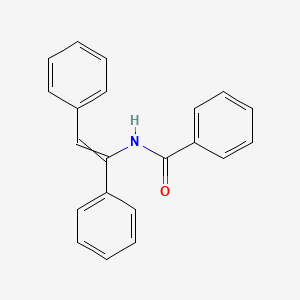
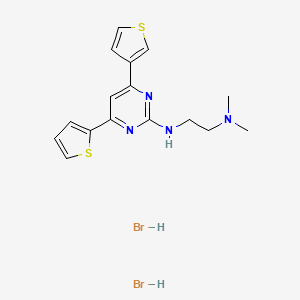
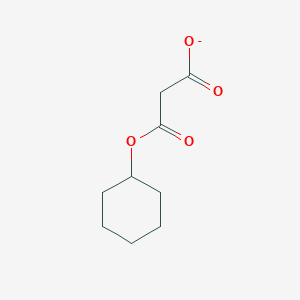
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
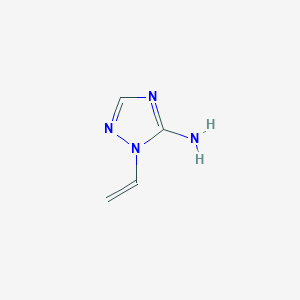
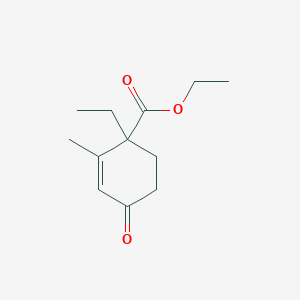

![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)

